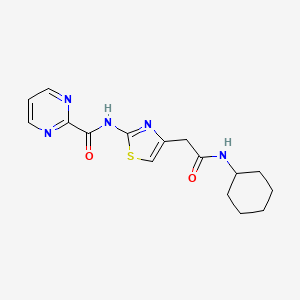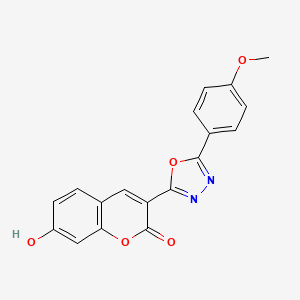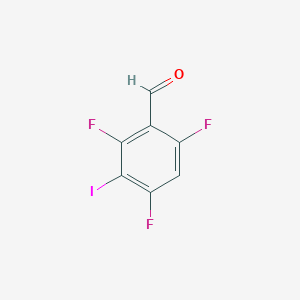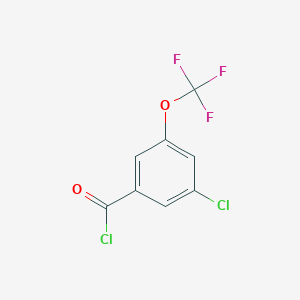![molecular formula C9H14O3 B2819625 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 959601-14-0](/img/structure/B2819625.png)
1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C9H14O3 . It is a derivative of 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes), many of which have interesting biological activity .
Synthesis Analysis
The synthesis of 7-oxanorbornanes, the parent group of this compound, is commonly achieved through the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily .Molecular Structure Analysis
The molecular structure of “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” is characterized by a bicyclic structure, which allows it to generate a wide chemodiversity in a highly stereoselective manner .Chemical Reactions Analysis
7-Oxanorbornanes, including “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid”, are known to undergo various reactions that permit a high chemodiversity in organic chemistry . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .Physical And Chemical Properties Analysis
The physical form of “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” is a powder . It has a molecular weight of 170.21 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Polymerization
Unsubstituted 7-oxabicyclo [2.2.1]heptane and its alkyl-substituted derivatives, including “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid”, can generate useful polymers upon oxa ring openings . This property makes it a valuable compound in the field of polymer chemistry .
Radical-Induced Alkene Polymerizations
The compound 2-methylidene-7-oxanorbornane, which is structurally similar to “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid”, has been used in radical-induced alkene polymerizations . This suggests potential applications of “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” in similar reactions .
Synthesis of Bioactive Compounds
7-Oxanorbornanes are found in nature, some of which have interesting biological properties . Analogues of these compounds, including “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid”, have also been found to be bioactive . For instance, they have been used as herbicides .
Asymmetric Total Synthesis
7-Oxanorbornanes are readily available through Diels–Alder reactions of furans or by other methods . A large number of these bicyclic templates are available enantiomerically enriched, either through classical resolution of diastereomers or through asymmetric catalysis . This makes “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” a potential candidate for use in asymmetric total synthesis .
Construction of Unusual Templates and Molecular Devices
The 7-oxanorbornane skeleton allows the construction of unusual templates and molecular devices of interest for biology and material sciences . This suggests that “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” could be used in the design and synthesis of novel molecular structures .
Protein Phosphatase Inhibition
Studies have suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This indicates a potential application of “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” in the field of biochemistry, particularly in the study of protein phosphatases .
Safety and Hazards
Direcciones Futuras
The future directions for “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in the synthesis of bioactive compounds . Their unique structure allows the construction of unusual templates and molecular devices of interest for biology and material sciences .
Mecanismo De Acción
Target of Action
The primary targets of 1,4-Dimethyl-7-oxabicyclo[22It’s known that similar compounds, 7-oxanorbornanes, have shown interesting biological activity .
Mode of Action
The specific mode of action of 1,4-Dimethyl-7-oxabicyclo[22Studies on related compounds suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .
Biochemical Pathways
The exact biochemical pathways affected by 1,4-Dimethyl-7-oxabicyclo[22Related compounds are known to affect various cellular transduction events such as t-cell activation and cell proliferation .
Result of Action
The molecular and cellular effects of 1,4-Dimethyl-7-oxabicyclo[22Related compounds have been found to be bioactive, for instance, as herbicides .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,4-Dimethyl-7-oxabicyclo[22It’s known that the compound is stable at room temperature .
Propiedades
IUPAC Name |
1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-8-3-4-9(2,12-8)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAMNOAMEJFCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(O1)(C(C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2819546.png)
![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819547.png)


![Tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2819554.png)
![(4-Methoxyphenyl)-[(3-nitrophenyl)methyl]cyanamide](/img/structure/B2819555.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2819556.png)


![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpyrrolidine-2-carboxylic acid](/img/structure/B2819560.png)
![Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2819561.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(3,4-difluorophenyl)ethanone oxalate](/img/structure/B2819562.png)

![2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2819565.png)